5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine
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Overview
Description
5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group and two methyl groups attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine typically involves the reaction of 2-chloropyridine with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution of the chlorine atom with the aminoethyl group. The reaction is usually conducted under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation or recrystallization are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles like alkyl halides, acyl chlorides; reactions are often carried out in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the aminoethyl moiety.
Scientific Research Applications
5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can act as a ligand, binding to specific sites on proteins or receptors, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simple amino alcohol with similar structural features but lacks the pyridine ring.
N-Methylethanolamine: Contains a methyl group on the nitrogen atom, similar to the dimethyl groups in 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine.
Diethanolamine: Contains two hydroxyl groups and an amino group, differing in the functional groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both the pyridine ring and the dimethylaminoethyl group, which confer distinct chemical properties and reactivity. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(2-aminoethyl)-N,N-dimethylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12(2)9-4-3-8(5-6-10)7-11-9/h3-4,7H,5-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHADOMJOEYYNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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